molecular formula C12H12BrN B3252065 2-bromo-N,N-dimethylnaphthalen-1-amine CAS No. 2137820-69-8

2-bromo-N,N-dimethylnaphthalen-1-amine

Cat. No.: B3252065
CAS No.: 2137820-69-8
M. Wt: 250.13
InChI Key: IRIJGTVHEZETFU-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylnaphthalen-1-amine is a chemical compound for research and development applications. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, functionalized with a bromine atom and a dimethylamine group. This structure suggests its potential utility as a versatile building block or intermediate in organic synthesis, particularly in the development of more complex molecular architectures . Similar N,N-dimethylnaphthalene amines are known to be used in specialized research areas, including as components in materials science and as reagents in chemical testing . Researchers value this compound for its molecular structure, which may allow for further functionalization through various coupling reactions. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. All information is provided for research reference only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dimethylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14(2)12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIJGTVHEZETFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Naphthalenamine Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For 2-bromo-N,N-dimethylnaphthalen-1-amine, ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of each nucleus, allowing for unambiguous assignment of the aromatic and aliphatic protons and carbons.

Table 1: Representative ¹H NMR Spectroscopic Data for Related Naphthalenamine Compounds Note: Data for the specific target compound was not available. The table shows data for a closely related isomer and a derivative for comparative purposes.

Compound NameProtonChemical Shift (δ, ppm)Solvent
4-bromo-N,N-dimethylnaphthalen-1-amine ortho-methyl protons(not specified)Not specified
para-methyl protons(not specified)Not specified
4-benzyl-2-bromo-N,N-dimethylnaphthalen-1-amine Naphthalene (B1677914) H8.36–8.30 (m, 1H)CDCl₃

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and obtaining a unique "molecular fingerprint." For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies include C-H stretching from the aromatic naphthalene ring and the methyl groups of the dimethylamino moiety, C-N stretching of the tertiary amine, and C-C stretching vibrations within the aromatic system. The presence of the bromine substituent would introduce a C-Br stretching vibration, typically observed in the lower frequency region of the spectrum. Although this molecule lacks traditional hydrogen bond donors, analysis of subtle shifts in vibrational frequencies in different solvents or in the solid state could provide information on weak intermolecular interactions, such as C-H···π interactions. The complementary nature of Raman spectroscopy is particularly useful for observing the symmetric vibrations of the naphthalene ring system, which may be weak in the IR spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound Note: This table is based on typical frequency ranges for the specified functional groups, as direct experimental data was not found in the search.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Methyl)Stretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-N (Aromatic Amine)Stretching1360 - 1250
C-BrStretching680 - 515

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₁₂H₁₂BrN), the calculated exact mass allows for confident molecular formula confirmation.

HRMS analysis of related bromo-N,N-dimethylnaphthalen-amine isomers has been reported, confirming their elemental composition. nih.govpurdue.edu The fragmentation analysis under mass spectrometric conditions would provide further structural verification. Expected fragmentation pathways for this compound would likely involve the initial formation of the molecular ion [M]⁺•. Subsequent fragmentation could include the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, or the cleavage of the bromine atom. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks of nearly equal intensity separated by two mass units for all bromine-containing fragments.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₂BrN
Calculated Monoisotopic Mass249.0153 u
Expected Key Fragments[M-CH₃]⁺, [M-Br]⁺
Characteristic Isotopic PatternM⁺ and M+2 peaks of ~1:1 intensity

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in the solid state. This technique would reveal bond lengths, bond angles, and torsional angles of this compound, offering an unambiguous depiction of its solid-state conformation.

A crystallographic study would elucidate the planarity of the naphthalene ring system and the orientation of the dimethylamino and bromo substituents. Of particular interest would be the potential for steric hindrance between the peri-positioned dimethylamino group and adjacent atoms, which could lead to distortions from ideal geometries. Furthermore, this analysis would provide a detailed map of intermolecular interactions, such as van der Waals forces and potential π-π stacking between adjacent naphthalene rings, which govern the crystal packing arrangement. However, a search of the available literature did not yield any published crystallographic data for this specific compound.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Investigation

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and investigate its photophysical properties. The naphthalene core is an intrinsic chromophore, and its properties are significantly modulated by appended electron-donating (dimethylamino) and electron-withdrawing (bromo) groups.

The absorption spectrum of naphthalenamine derivatives is characterized by π-π* transitions. nih.gov The presence of the electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene due to intramolecular charge transfer (ICT) character. mdpi.com The position of these substituents influences the extent of this shift. For example, the isomer 4-bromo-N,N-dimethylnaphthalen-1-amine exhibits absorption bands at 320 nm and 370 nm in n-hexane. nih.gov Many naphthalene derivatives are also fluorescent, and their emission properties, including the Stokes shift and quantum yield, are highly sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.comnih.gov This sensitivity arises from the change in the dipole moment of the molecule upon electronic excitation. mdpi.com

Table 4: Representative Photophysical Data for a Related Naphthalenamine Isomer Note: Data for the specific target compound was not available. The table shows data for a closely related isomer for comparative purposes.

Compound NameSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
4-bromo-N,N-dimethylnaphthalen-1-amine n-Hexane320, 370423

Theoretical and Computational Chemistry Investigations of 2 Bromo N,n Dimethylnaphthalen 1 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as the cornerstone for understanding the electronic characteristics of a molecule. DFT methods are prized for their balance of accuracy and computational efficiency, calculating the electron density of a system to determine its ground-state energy and derive other critical properties. A DFT analysis would be the foundational first step in any theoretical investigation of 2-bromo-N,N-dimethylnaphthalen-1-amine.

Detailed Research Findings:

While specific DFT data for the target molecule is not available in the reviewed literature, a standard computational study would begin by optimizing the molecule's geometry to locate its most stable three-dimensional structure. Following this optimization, key electronic properties would be calculated.

Electronic Structure and Molecular Orbitals: This analysis would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a fundamental descriptor of a molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals is also telling; the HOMO is anticipated to be localized on the electron-rich dimethylamino group and the π-system of the naphthalene (B1677914) ring, marking these as likely sites for electrophilic attack. Conversely, the LUMO's distribution, influenced by the electron-withdrawing bromine atom, would indicate probable sites for nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

This table is hypothetical and presented for illustrative purposes to show the type of data generated in a DFT study. The values are not derived from actual calculations on the target compound.

Click to view data
PropertyHypothetical ValueSignificance
HOMO Energy-6.1 eVRepresents the energy of the outermost electron shell; related to the molecule's ionization potential.
LUMO Energy-1.5 eVRepresents the energy of the first available empty orbital; related to the molecule's electron affinity.
HOMO-LUMO Gap4.6 eVA key indicator of chemical reactivity and stability. A larger gap suggests higher stability.
Net Dipole Moment2.7 DebyeA non-zero value indicates an asymmetric distribution of charge, affecting physical properties like solubility.

Computational Elucidation of Reaction Mechanisms and Transition States

A significant strength of computational chemistry lies in its ability to map the energetic landscape of chemical reactions, providing a detailed understanding of reaction pathways. For this compound, such studies could explore its potential participation in reactions like Suzuki or Buchwald-Hartwig cross-coupling at the C-Br bond.

Detailed Research Findings:

This type of investigation focuses on locating the transition state (TS) structures along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface—the highest energy barrier that must be surmounted for reactants to transform into products.

Reaction Coordinate Mapping: By calculating the energy profile connecting reactants, transition states, intermediates, and products, chemists can determine the activation energy (Ea) for each step. The activation energy dictates the reaction rate. For instance, a computational study on a hypothetical coupling reaction would identify the energies of the key steps, such as oxidative addition of the aryl bromide to a metal catalyst and the subsequent reductive elimination to form the final product.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step

This table illustrates the kind of data generated from transition state analysis and is not specific to the target compound.

Click to view data
Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Oxidative Addition0.0+18.518.5
Reductive Elimination-10.2+22.332.5

Conformational Analysis and Potential Energy Surface Mapping

The this compound molecule is not static. The N,N-dimethylamino group possesses rotational freedom around the C(1)-N bond. However, this rotation is significantly hindered by the presence of the bulky bromine atom at the adjacent C(2) position and the hydrogen atom at the C(8) peri position. This steric crowding is a dominant factor in determining the molecule's preferred shape.

Detailed Research Findings:

A conformational analysis would systematically vary the key dihedral angles, primarily the C(2)-C(1)-N-C(methyl) angle, and calculate the potential energy at each point. This process maps the potential energy surface (PES) for the rotation.

Potential Energy Surface (PES): The resulting PES would clearly identify the lowest-energy conformer (the global minimum). It would almost certainly reveal a high energy barrier to full rotation of the dimethylamino group, confirming that it is sterically locked into a specific orientation. This forces the nitrogen and its methyl groups out of the plane of the naphthalene ring, which disrupts π-conjugation and thereby influences the molecule's electronic and spectroscopic properties. The precise out-of-plane dihedral angle would be a key output of this analysis.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are routinely used to predict molecular spectra, providing an invaluable tool for interpreting and validating experimental data.

Detailed Research Findings:

Should this compound be synthesized and characterized, its structure would likely be confirmed by NMR and IR spectroscopy. Computational predictions would be crucial for the unambiguous assignment of the observed signals.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C chemical shifts. Comparing these theoretical shifts to an experimental spectrum allows for confident assignment of each signal to its corresponding atom in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated by determining the second derivative of the energy with respect to atomic displacements. This produces a theoretical infrared (IR) spectrum, indicating the expected frequencies for key bond vibrations, such as the aromatic C-H stretches, the aliphatic C-H stretches of the methyl groups, and the characteristic C-Br stretch at lower frequencies.

Table 3: Hypothetical Comparison of Calculated Vibrational Frequencies and Experimental IR Data

This table is for illustrative purposes only and does not represent real data.

Click to view data
Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
Aromatic C-H Stretch3060-3120~3100-3000
Aliphatic C-H Stretch2960-3010~2980-2940
Aromatic C=C Stretch1510-1610~1600, 1500
C-N Stretch1320-1370~1350
C-Br Stretch580-640~650-550

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the dynamic behavior of molecules over time, particularly in a realistic environment such as in a solvent or in the solid state.

Detailed Research Findings:

An MD simulation of this compound would involve placing one or more molecules in a simulation cell, often solvated with water or an organic solvent, and then calculating their movement over time according to the principles of classical mechanics.

Dynamic Behavior and Solvation: MD simulations would reveal how the molecule tumbles and vibrates in solution and how the surrounding solvent molecules arrange themselves to accommodate the solute. This provides insight into solubility and the relative stability of different conformers in a condensed phase.

Intermolecular Interactions: In a simulation containing multiple molecules of the compound, one could directly observe and quantify the intermolecular forces. This would reveal any tendencies for the molecules to arrange in a specific manner, for example, through π-stacking of the naphthalene rings, which would govern bulk properties like melting point, boiling point, and crystal packing.

Thermochemical Property Calculations (e.g., Enthalpies of Formation)

Fundamental thermochemical data, which can be challenging and costly to measure experimentally, can be reliably predicted using high-level computational methods.

Detailed Research Findings:

Using established computational protocols, it is possible to calculate the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) for this compound. These values are fundamental to understanding the thermodynamic stability of the molecule. The calculation involves determining the molecule's total electronic energy and then applying thermal corrections derived from the calculated vibrational frequencies to account for vibrational, rotational, and translational energy contributions at a given temperature.

Chemical Transformations and Derivatization Strategies for 2 Bromo N,n Dimethylnaphthalen 1 Amine

Further Functionalization of the Naphthalene (B1677914) Aromatic Core

While the bromine and dimethylamino groups are the most obvious handles for functionalization, the naphthalene core itself can be modified to introduce additional complexity. Direct electrophilic aromatic substitution on the highly substituted naphthalene ring can be challenging due to complex regiochemical outcomes. A more controlled and highly regioselective method for functionalizing the aromatic core is Directed ortho-Metalation (DoM), which is discussed in detail in section 6.6. This strategy utilizes the directing capacity of the existing dimethylamino group to introduce a wide variety of substituents at a specific position on the ring, bypassing the limitations of classical electrophilic substitution reactions.

Post-Synthetic Modification of the Bromine Moiety for Complex Molecule Synthesis

The bromine atom at the C2 position is a key functional group that serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orgnih.gov It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. wikipedia.org For 2-bromo-N,N-dimethylnaphthalen-1-amine, this allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl substituents at the C2 position. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, with a phosphine (B1218219) ligand and a base. mdpi.comresearchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Aryl Halide This compound
Coupling Partner Arylboronic acid, Alkenylboronic acid
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, 1,4-Dioxane, DMF, H₂O (often as a mixture)

| Temperature | 80-110 °C |

Sonogashira Coupling: This method is used to form a C-C bond between an aryl halide and a terminal alkyne, creating an arylethynyl structure. organic-chemistry.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgscirp.org Copper-free protocols have also been developed. nih.govnih.gov This reaction is instrumental in synthesizing conjugated systems, which are of interest in materials science and as precursors to more complex polycyclic architectures. Applying this to this compound provides a direct route to 2-alkynyl-N,N-dimethylnaphthalen-1-amines.

Table 2: Representative Conditions for Sonogashira Coupling

Parameter Condition
Aryl Halide This compound
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Co-catalyst CuI
Ligand PPh₃, Xantphos
Base Et₃N, Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene

| Temperature | Room Temperature to 100 °C |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. nih.govresearchgate.net While the starting material already contains an amino group, this reaction can be used to couple this compound with a different primary or secondary amine, leading to the synthesis of N,N'-disubstituted 1,2-diaminonaphthalenes. These products are valuable ligands and synthetic intermediates. The reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. nih.govresearchgate.netchemspider.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Parameter Condition
Aryl Halide This compound
Coupling Partner Primary or Secondary Amine (e.g., Aniline, Morpholine)
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, XPhos, SPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane

| Temperature | 80-120 °C |

Chemical Modifications and Quaternization of the Tertiary Amine Functionality

The tertiary dimethylamino group is a key functional moiety that can undergo specific chemical modifications. The most common transformation is quaternization, where the nitrogen atom is alkylated to form a quaternary ammonium (B1175870) salt. google.com This reaction typically proceeds by treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663). google.comresearchgate.net The resulting quaternary ammonium salts have altered solubility and electronic properties and can be used as ionic liquids or phase-transfer catalysts. The reaction is often performed neat or in an inert solvent. google.comgoogle.com

Table 4: Quaternization of the Tertiary Amine

Reagent Product
Methyl iodide (CH₃I) 2-bromo-N,N,N-trimethylnaphthalen-1-aminium iodide
Dimethyl sulfate ((CH₃)₂SO₄) 2-bromo-N,N,N-trimethylnaphthalen-1-aminium methyl sulfate

Synthesis of Advanced Polycyclic Architectures Utilizing the Naphthalene Scaffold

The naphthalene scaffold of this compound serves as an excellent foundation for the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. nih.gov These advanced architectures are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Strategies to build these systems often involve sequential or one-pot multi-component coupling reactions. For example:

Intramolecular Cyclization: A Sonogashira coupling can be performed with an alkyne that bears a suitable functional group. Subsequent intramolecular cyclization can then form a new ring fused to the naphthalene core.

Diels-Alder Reactions: The bromine can be converted into a diene via a Stille or Suzuki coupling, which can then undergo a Diels-Alder reaction with a suitable dienophile, followed by aromatization to build a new aromatic ring.

Double Coupling Reactions: Using a di-boronic acid in a Suzuki coupling reaction with two equivalents of the bromo-naphthalene can lead to dimeric structures, which can be further cyclized through oxidative C-H activation or other methods to create extended planar systems.

Oligomerization and Polymerization Approaches for Material Precursors

The ability to undergo cross-coupling reactions makes this compound a potential monomer for synthesizing conjugated polymers. researchgate.net These polymers, featuring a poly(naphthalene-amine) backbone, are of interest for their potential electronic and photophysical properties.

Polymerization can be achieved through step-growth mechanisms using palladium-catalyzed cross-coupling reactions. For instance, if the monomer is first converted to a boronic acid or ester (via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester), it can undergo Suzuki polycondensation with a di-bromo aromatic comonomer. Alternatively, homopolymerization via Yamamoto coupling (using a nickel catalyst) or other related methods can be envisioned to create polymers with a regular, well-defined structure. The resulting polymers would possess a high-density of electron-donating amino groups along the conjugated backbone, making them promising candidates for hole-transporting materials in electronic devices.

Regioselective Polymetalation Studies and Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgnih.gov The N,N-dimethylamino group is a potent DMG. wikipedia.org

In this compound, the N,N-dimethylamino group at C1 directs lithiation specifically to the C8 position (the peri position). This generates a highly reactive organolithium intermediate that is not easily accessible through other means. This intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent at the C8 position with high regioselectivity. The bromine at C2 remains untouched during this process, allowing for subsequent cross-coupling reactions. This two-step sequence (DoM followed by cross-coupling) enables the synthesis of precisely substituted 1,2,8-trisubstituted naphthalenes.

Table 5: Functionalization via Directed ortho-Metalation (DoM) at C8

Electrophile Reagent Example Introduced Functional Group
Carbon Dioxide CO₂ (gas) Carboxylic Acid (-COOH)
Aldehydes/Ketones Acetone, Benzaldehyde Hydroxyalkyl (-CR₂OH)
Alkyl Halides Methyl Iodide (CH₃I) Alkyl (-CH₃)
Borate Esters Trimethyl borate (B(OMe)₃) Boronic Acid (-B(OH)₂)
Sulfur S₈ Thiol (-SH)
Disulfides Dimethyl disulfide (MeSSMe) Thiomethyl (-SMe)

Based on the comprehensive search conducted, there is insufficient publicly available scientific literature to generate a detailed article on "this compound" that adheres to the specific and extensive outline provided.

Specifically, no substantive information was found for the following sections of the requested article:

Applications in Advanced Chemical Synthesis and Materials Science

Functionalization of Scaffolds for Bio-related Applications (e.g., peptide conjugation, excluding biological activity)

While related compounds and derivatives were occasionally mentioned, a focused and thorough discussion on "2-bromo-N,N-dimethylnaphthalen-1-amine" itself across these advanced applications is not supported by the available search results. Therefore, it is not possible to generate a scientifically accurate and informative article that strictly follows the provided outline without resorting to speculation or including information on different, albeit related, compounds, which would violate the user's explicit instructions.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterBromination Route Reductive Amination
CatalystNonePd/NiO (1.1 wt%)
SolventPyridineToluene
Yield75–90%84–98%
Key LimitationOver-brominationSilane handling

Q. Table 2: Spectral Data for Characterization

TechniqueKey Signals
1^1H NMR δ 2.85 (s, 6H, N(CH3_3)2_2), 7.21–8.30 (m, aromatic H)
13^13C NMR δ 45.4 (N(CH3_3)2_2), 113.8–149.3 (aromatic C)
IR 3068 cm1^{-1} (C-H stretch), 1663 cm1^{-1} (C=N)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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